8-Azabicyclo[3.2.1]octan-6-one
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Overview
Description
8-Azabicyclo[3.2.1]octan-6-one is a bicyclic nitrogen-containing compound that forms the core structure of tropane alkaloids. These alkaloids are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octan-6-one typically involves the enantioselective construction of the bicyclic scaffold. One common method is the enantioselective cycloaddition of azomethine ylides with alkenes, which can be catalyzed by chiral Lewis acids . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet production demands. These methods may include continuous flow processes and the use of more robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Azabicyclo[3.2.1]octan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It is a core structure in the development of drugs for neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-6-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biological pathways. For example, it may inhibit or activate specific enzymes, thereby altering metabolic processes .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octan-6-one is unique due to its bicyclic structure and nitrogen atom, which confer specific chemical and biological properties. Similar compounds include:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar synthetic and pharmacological potential.
8-Azabicyclo[3.2.1]octane-3,6-diol: A derivative with additional hydroxyl groups, used in different chemical reactions.
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(7)8-5/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPORABOYZPMSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C(C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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